Methyl 3-(2-cyclopentyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate
Description
Methyl 3-(2-cyclopentyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a pyrazolo[3,4-b]pyridine derivative characterized by:
- A trifluoromethyl (-CF₃) group at position 4, offering strong electron-withdrawing effects and enhanced binding affinity in medicinal chemistry contexts.
- A methyl ester moiety at position 7, increasing lipophilicity compared to carboxylic acid analogs, which may improve membrane permeability .
The ester form is likely ~30 g/mol heavier due to the replacement of the carboxylic acid (-COOH) with a methyl ester (-COOCH₃).
Properties
Molecular Formula |
C16H18F3N3O3 |
|---|---|
Molecular Weight |
357.33 g/mol |
IUPAC Name |
methyl 3-[2-cyclopentyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanoate |
InChI |
InChI=1S/C16H18F3N3O3/c1-25-14(24)6-7-21-13(23)8-12(16(17,18)19)11-9-22(20-15(11)21)10-4-2-3-5-10/h8-10H,2-7H2,1H3 |
InChI Key |
IAMQYDYVPVUFGC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1C(=O)C=C(C2=CN(N=C21)C3CCCC3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyrazolones with Pyrone Derivatives
A foundational method involves condensing 3-aminopyrazolones with 2-pyrone derivatives in polar aprotic solvents (e.g., butanol). For example, reacting 3-aminopyrazolone 1 with 4-hydroxy-6-methylpyran-2-one 2a at reflux yields pyrazolo[3,4-b]pyridin-3-ones. This approach provides regioselective control, though yields vary (30–49%).
Introduction of Trifluoromethyl and Cyclopentyl Groups
The trifluoromethyl group is typically introduced via nucleophilic substitution or trifluoromethylation. For example:
Optimization of Reaction Conditions
Solvent choice and temperature critically influence yields. For instance, butanol enables higher temperatures (>100°C), favoring dehydration steps in cyclocondensation.
Esterification at Position 7
The propanoate ester is introduced via esterification of the hydroxyl group at position 7.
Acid-Catalyzed Esterification
The hydroxyl group reacts with methyl propanoate under acidic conditions (e.g., H₂SO₄ or DCC):
| Substrate | Reagent | Conditions | Purification |
|---|---|---|---|
| 7-Hydroxy-pyrazolo[3,4-b]pyridine | Methyl propanoate, H₂SO₄ | Reflux, 6–12 hours | Column chromatography |
Alternative Routes: Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction (using DIAD and PPh₃) enables coupling with methyl propanol.
Key Intermediates and Challenges
Intermediate 2-Cyclopentyl-4-(Trifluoromethyl)-2H,6H,7H-Pyrazolo[3,4-b]Pyridin-6-One
This intermediate (CAS 1018126-65-2) is synthesized via:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazolopyridine core, potentially reducing the ketone to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the C-F bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Formation of cyclopentanone or cyclopentanoic acid derivatives.
Reduction: Formation of alcohol derivatives of the pyrazolopyridine core.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 3-(2-cyclopentyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structure suggests it could interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl 3-(2-cyclopentyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyrazolopyridine core can interact with active sites through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Position 2 Substituents
Position 4 Substituents
Position 7 Functional Groups
- Methyl Ester (target compound): Increases logP (lipophilicity), favoring passive diffusion across biological membranes.
- Carboxylic Acid : Higher solubility in aqueous environments (e.g., physiological pH) but reduced cell permeability .
Research Findings and Implications
Metabolic Stability : Cyclopentyl-substituted derivatives (e.g., the target compound’s acid analog) are predicted to exhibit longer half-lives due to resistance to oxidative metabolism .
Electron Effects : The trifluoromethyl group’s strong electron-withdrawing nature may enhance binding to targets like kinases or GPCRs, compared to difluoromethyl analogs .
Prodrug Potential: The methyl ester in the target compound could improve oral bioavailability, with esterases converting it to the active acid form post-absorption .
Biological Activity
Methyl 3-(2-cyclopentyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a complex organic compound classified as a pyrazole derivative. Its unique structure, characterized by a trifluoromethyl group and a cyclopentyl moiety, suggests significant potential for various biological activities, including anti-inflammatory and antimicrobial properties. This article explores the biological activity of this compound, focusing on its pharmacological profiles, synthesis methods, and relevant case studies.
Molecular Structure
- Molecular Formula : C16H18F3N3O3
- Molecular Weight : 353.33 g/mol
The compound features a pyrazolo[3,4-b]pyridine framework which is known for its diverse biological activities. The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, making it a subject of interest in medicinal chemistry .
Synthesis Methods
The synthesis of this compound can be achieved through various methods. Common synthetic pathways include:
- Condensation Reactions : Utilizing amines and carbonyl compounds to form the pyrazole ring.
- Functionalization : Introducing trifluoromethyl groups through electrophilic fluorination.
- Esterification : Converting carboxylic acids to esters with alcohols.
These methods are well-documented and provide efficient pathways for synthesizing complex pyrazole derivatives .
Pharmacological Profiles
Research indicates that pyrazole derivatives exhibit a wide range of biological activities. This compound is expected to possess similar pharmacological profiles due to its structural characteristics. Notably, compounds with trifluoromethyl substitutions often show enhanced biological activity.
Biological Activities Observed:
- Anti-inflammatory : Similar compounds have demonstrated significant inhibition of inflammatory pathways.
- Antimicrobial : The presence of the pyrazole framework suggests potential efficacy against various pathogens.
- Cytotoxic Effects : Preliminary studies indicate that related compounds may inhibit cancer cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives similar to this compound:
These findings highlight the potential effectiveness of this compound in targeting cancer cells and inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-(2-cyclopentyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate, and how can reaction efficiency be monitored?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclization of intermediates. For example, a pyrazolo[3,4-b]pyridine core can be formed via cyclization of thiophenyl-substituted precursors with hydrazine hydrate under reflux conditions. Reaction progress is monitored using TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) and HPLC (C18 column, acetonitrile/water gradient). Intermediate purification often employs column chromatography (silica gel, 60–120 mesh) .
| Key Reaction Parameters |
|---|
| Cyclization temperature: 80–100°C |
| Solvent: Ethanol or DMF |
| Catalyst: K₂CO₃ or Et₃N |
| Yield range: 45–65% (isolated) |
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (DMSO-d6, 400 MHz) to verify substituent positions and the pyrazolo-pyridine backbone. For example, the trifluoromethyl group appears as a singlet at ~δ 120–125 ppm in ¹³C NMR. X-ray crystallography (as applied to analogs in ) resolves stereochemical ambiguities, while FT-IR confirms carbonyl (C=O, ~1680 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) functionalities .
Q. What protocols ensure high purity for biological assays?
- Methodological Answer : Purify the compound via recrystallization (solvent: ethyl acetate/hexane) and validate purity using HPLC (≥98% purity, retention time ~12.5 min on a C18 column). Mass spectrometry (ESI-MS) confirms molecular weight (expected [M+H]⁺: ~428.3 g/mol). Residual solvents are quantified via GC-MS .
Q. How does solvent choice impact the compound’s stability during storage?
- Methodological Answer : Stability studies show the compound degrades in polar protic solvents (e.g., water, methanol) due to ester hydrolysis. Store in anhydrous DMSO or acetonitrile at –20°C. Monitor degradation via HPLC-UV (λ = 254 nm) over 30 days; ≤5% degradation is acceptable for most assays .
Q. What solvent systems are optimal for solubility in in vitro studies?
- Methodological Answer : The compound exhibits poor aqueous solubility (<0.1 mg/mL). Use DMSO for stock solutions (10 mM) and dilute in PBS or cell culture media (final DMSO ≤0.1%). For kinetic studies, co-solvents like cyclodextrins (e.g., HP-β-CD) enhance solubility without altering bioactivity .
Advanced Research Questions
Q. How to resolve contradictions in reported synthetic yields (e.g., 45% vs. 65%) for analogous pyrazolo-pyridines?
- Methodological Answer : Yield discrepancies often arise from reaction kinetics (e.g., incomplete cyclization) or purification losses. Optimize via DoE (Design of Experiments) : vary temperature (70–110°C), solvent (DMF vs. ethanol), and catalyst load (K₂CO₃, 1–3 eq.). Use LC-MS to track side products (e.g., uncyclized intermediates) .
Q. What strategies identify biological targets of this compound in enzyme inhibition studies?
- Methodological Answer : Employ SPR (Surface Plasmon Resonance) for binding affinity screening against kinase libraries. Follow up with crystallographic studies (e.g., co-crystallization with human kinases) to map binding sites. Orthogonal assays like ATPase activity (for kinase inhibition) validate target engagement .
Q. How can computational modeling predict regioselectivity in cyclization steps?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model transition states. For example, calculate activation energies for cyclization at C3 vs. C5 positions. Compare with experimental ²D NMR NOESY data to validate preferred pathways .
Q. What analytical methods detect and quantify degradation products under stressed conditions?
- Methodological Answer : Use HPLC-MS/MS with a Q-TOF detector to identify hydrolyzed products (e.g., free carboxylic acid derivatives). Forced degradation (acid/base/oxidative stress) reveals major pathways: ester hydrolysis (pH 9 buffer, 40°C) and photooxidation (UV light, 48 h) .
Q. How to address low regioselectivity in the cyclization of trifluoromethyl-substituted precursors?
- Methodological Answer : Introduce directing groups (e.g., bromine at C4) to steer cyclization. Alternatively, use microwave-assisted synthesis (100°C, 30 min) to enhance kinetics for the desired regioisomer. Confirm selectivity via ¹H NMR integration of diagnostic protons (e.g., cyclopentyl CH₂, δ 1.5–2.0 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
